N-(3-bromophenyl)pyrrolidine-1-carboxamide
Overview
Description
“N-(3-bromophenyl)pyrrolidine-1-carboxamide” is a chemical compound with the CAS Number: 1211027-42-7 . It has a molecular weight of 269.14 and its IUPAC name is N-(3-bromophenyl)-1-pyrrolidinecarboxamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13BrN2O/c12-9-4-3-5-10(8-9)13-11(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7H2,(H,13,15) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 269.14 . It is stored at a temperature of 28 C .Scientific Research Applications
Synthesis and Crystal Structure Analysis
Compounds similar to "N-(3-bromophenyl)pyrrolidine-1-carboxamide" are synthesized and characterized to understand their molecular structure, crystal packing, and electronic properties. For example, the synthesis, crystal structure, and DFT study of a novel pyrrolidine-1-carboxamide derivative highlight the methods for determining the molecular and crystal structure, including NMR, FT-IR, MS, and X-ray diffraction techniques. These methods provide a foundation for the analysis of similar compounds (Zhou et al., 2021).
Biological Activities
Research on related compounds often explores their potential biological activities, such as antiproliferative effects on cancer cells or potential as enzyme inhibitors. While the specific biological activities of "this compound" were not mentioned, studies on similar compounds provide a template for biological evaluation. For instance, the antiproliferative activity of a pyrrolidine derivative on melanoma cells was evaluated, demonstrating the potential for related compounds to be explored for their anticancer properties (Zhou et al., 2021).
Mechanism of Action
Target of Action
The primary target of N-(3-bromophenyl)pyrrolidine-1-carboxamide is the Enoyl-[acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis . This enzyme plays a crucial role in the mycobacterial fatty acid elongation cycle, which is essential for the survival and virulence of Mycobacterium tuberculosis .
Mode of Action
This compound interacts with the Enoyl-[acyl-carrier-protein] reductase [NADH] by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction disrupts the mycobacterial fatty acid elongation cycle, leading to the inhibition of Mycobacterium tuberculosis growth .
Biochemical Pathways
The inhibition of Enoyl-[acyl-carrier-protein] reductase [NADH] disrupts the mycobacterial fatty acid elongation cycle, a critical pathway for the synthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are key components of the cell wall of Mycobacterium tuberculosis. The disruption of this pathway leads to the inhibition of mycolic acid synthesis, compromising the integrity of the bacterial cell wall and ultimately leading to the death of the bacteria .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, efficacy, and safety profile .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of Mycobacterium tuberculosis growth. By disrupting the mycobacterial fatty acid elongation cycle, the compound compromises the integrity of the bacterial cell wall, leading to the death of the bacteria .
Safety and Hazards
The safety data sheet for “N-(3-bromophenyl)pyrrolidine-1-carboxamide” suggests that it should be handled with care. It is recommended to wash face, hands, and any exposed skin thoroughly after handling. It should not be eaten, drunk, or smoked when using this product. It should be used only outdoors or in a well-ventilated area. It is also advised not to breathe dust/fume/gas/mist/vapors/spray. Protective gloves, protective clothing, eye protection, and face protection should be worn while handling this compound .
Properties
IUPAC Name |
N-(3-bromophenyl)pyrrolidine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-9-4-3-5-10(8-9)13-11(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAFKEPFCJWPEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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